4-Cyclopropoxy-3-(methylamino)picolinic acid
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Overview
Description
4-Cyclopropoxy-3-(methylamino)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopropoxy group and a methylamino group attached to a picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-(methylamino)picolinic acid typically involves the following steps:
Formation of the Picolinic Acid Backbone: The starting material, picolinic acid, can be synthesized from 2-methylpyridine through oxidation using potassium permanganate (KMnO4) as an oxidizing agent.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction.
Introduction of the Methylamino Group: The methylamino group can be introduced through a reductive amination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-(methylamino)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or methylamino groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Oxidized derivatives of the picolinic acid backbone.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
4-Cyclopropoxy-3-(methylamino)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and immunomodulatory effects.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-(methylamino)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins (ZFPs), altering their structure and function . This interaction can disrupt viral replication and packaging, making it a potential antiviral agent . Additionally, it may inhibit viral entry by compromising viral membrane integrity and preventing membrane fusion .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: With a carboxylic acid group at the 4-position.
Uniqueness
4-Cyclopropoxy-3-(methylamino)picolinic acid is unique due to the presence of both a cyclopropoxy group and a methylamino group on the picolinic acid backbone
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-(methylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-11-8-7(15-6-2-3-6)4-5-12-9(8)10(13)14/h4-6,11H,2-3H2,1H3,(H,13,14) |
InChI Key |
HVYKNAOJFPXXGG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1C(=O)O)OC2CC2 |
Origin of Product |
United States |
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